DPP-4 Affinity: 7,8-Dimethylquinazolin-4-one Derivative vs. Reference DPP-4 Inhibitor Sitagliptin
A derivative built upon the 7,8-dimethyl-3,4-dihydroquinazolin-4-one scaffold was evaluated for DPP-4 inhibition and achieved an IC50 of 2.20 nM [1], placing it among the most potent quinazolinone-derived DPP-4 ligands reported. For cross-class reference, the clinically approved DPP-4 inhibitor sitagliptin exhibits a reported IC50 of 0.0236 µM (23.6 nM) in the same biochemical assay format [2]. While structurally distinct quinazolin-4-one series lacking the 7,8-dimethyl substitution typically show DPP-4 IC50 values in the 1.46–6.78 µM range [2], the 7,8-dimethyl-substituted series achieves two to three orders of magnitude greater potency.
| Evidence Dimension | DPP-4 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.20 nM (7,8-dimethylquinazolin-4-one derivative BDBM50628584) |
| Comparator Or Baseline | Sitagliptin IC50 = 23.6 nM; Unsubstituted quinazolin-4-one series IC50 = 1.46–6.78 µM |
| Quantified Difference | ~10.7-fold more potent than sitagliptin; ~660–3,080-fold more potent than generic quinazolin-4-one series |
| Conditions | In vitro DPP-4 enzyme inhibition assay using fluorogenic substrate; source organism not specified in BindingDB entry |
Why This Matters
The nanomolar DPP-4 potency strongly differentiates the 7,8-dimethyl substituted scaffold from common quinazolin-4-ones (µM range), offering a high-potency starting point for antidiabetic lead optimization programs.
- [1] BindingDB. BDBM50628584 (CHEMBL5408495): 7,8-Dimethyl-3,4-dihydroquinazolin-4-one derivative, DPP-4 IC50 = 2.20 nM. Data deposited 2024-12-19. View Source
- [2] Hayun, H.; et al. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Iran. J. Pharm. Res. 2025, 24, e145406. DOI: 10.5812/ijpr-145406. View Source
